An In-depth Technical Guide to 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol: A Keystone Intermediate in Kinase Inhibitor Discovery
An In-depth Technical Guide to 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol: A Keystone Intermediate in Kinase Inhibitor Discovery
Executive Summary
This technical guide provides a comprehensive overview of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol, a sophisticated chemical intermediate pivotal in the synthesis of targeted therapeutics. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. This document delves into the strategic importance of the triisopropylsilyl (TIPS) protecting group, outlines plausible synthetic and deprotection protocols, and discusses the compound's application as a versatile building block in drug discovery. We will explore the causality behind its molecular design and provide actionable, field-proven methodologies for its use in the laboratory setting.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of immense interest in medicinal chemistry. Its structure is bioisosteric to indole and purine, allowing it to mimic these endogenous ligands and interact with a wide array of biological targets, most notably protein kinases. Kinase inhibitors represent a major class of modern therapeutics, particularly in oncology. The 7-azaindole core is featured in approved drugs and numerous clinical candidates, including inhibitors of CSF1R, JAK, and other critical signaling proteins.[1]
The subject of this guide, 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol, is not merely a catalog chemical but a strategically designed intermediate. Its architecture offers three key features for synthetic manipulation:
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A 4-chloro substituent , which serves as a reactive handle for C-C and C-N cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination).
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A 5-hydroxyl group , which can be used for etherification, esterification, or as a directing group.
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A 1-triisopropylsilyl (TIPS) group , a bulky and robust protecting group for the pyrrole nitrogen, which prevents unwanted side reactions and can be selectively removed under specific conditions.
This combination of functionalities makes it a powerful platform for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Compound Profile and Identifiers
A clear identification of the molecule is paramount for procurement, safety, and documentation.
| Identifier | Value |
| CAS Number | 685513-98-8[2][3][4] |
| Molecular Formula | C₁₆H₂₅ClN₂OSi[2][4] |
| Molecular Weight | 324.92 g/mol [2][4] |
| IUPAC Name | 4-chloro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-ol[3][5] |
| Synonyms | 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol[4] |
| Storage | Sealed in dry, 2-8°C[2][4] |
Caption: Chemical structure of the title compound.
The Triisopropylsilyl (TIPS) Group: More Than Just Protection
The choice of a protecting group is a critical decision in multi-step synthesis. The TIPS group is employed on the pyrrole nitrogen for several strategic reasons, making it superior to smaller silyl groups like TMS (trimethylsilyl) or even the popular TBDMS (tert-butyldimethylsilyl) in many contexts.
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Exceptional Steric Hindrance : The three bulky isopropyl substituents provide a significant steric shield. This bulkiness confers high stability across a broad spectrum of reaction conditions, including organometallic additions, cross-coupling reactions, and moderately acidic or basic environments where less hindered groups would be cleaved.[6]
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Enhanced Lipophilicity : The TIPS group increases the molecule's solubility in nonpolar organic solvents, which can be advantageous for purification by silica gel chromatography.
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Orthogonal Deprotection : The true power of the TIPS group lies in its selective removal. While stable to many reagents, the silicon-nitrogen bond can be reliably cleaved using fluoride ion sources or strong acid, often leaving other protecting groups (e.g., Boc, Cbz, benzyl ethers) intact.[6][7] This orthogonality is the cornerstone of efficient and convergent synthetic strategies.
The stability of the TIPS ether is significantly greater than that of smaller silyl ethers, a crucial factor when planning selective deprotection schemes in complex molecules.[6][8]
Synthetic Pathways and Methodologies
While the exact commercial synthesis is proprietary, a plausible and robust laboratory-scale synthesis can be designed based on established organometallic chemistry of the 7-azaindole core. The following pathway illustrates a logical approach.
Caption: Plausible synthetic route to the title compound.
Protocol 1: Synthesis of 4-Chloro-1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-ol
Causality: This two-step, one-pot procedure first protects the more nucleophilic pyrrole nitrogen, a common strategy to prevent N-chlorination and direct subsequent electrophilic substitution. N-chlorosuccinimide (NCS) is an effective and mild chlorinating agent for electron-rich heterocycles like the protected 7-azaindole.
Materials:
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Triisopropylsilyl chloride (TIPS-Cl)
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Imidazole
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N-Chlorosuccinimide (NCS)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred solution of 1H-Pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add TIPS-Cl (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture back to 0 °C. Add N-Chlorosuccinimide (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
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Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction by slowly adding saturated aqueous NaHCO₃.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the solvent under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
Applications in Medicinal Chemistry: A Versatile Building Block
The title compound is an ideal starting point for constructing libraries of potential kinase inhibitors. The chloro and hydroxyl groups provide orthogonal sites for diversification.
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Suzuki-Miyaura Coupling : The 4-chloro position can be readily coupled with various aryl or heteroaryl boronic acids/esters to install diverse substituents, a key strategy for exploring the solvent-front region of kinase ATP-binding pockets.
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Buchwald-Hartwig Amination : The same 4-chloro position can be functionalized with a wide range of primary and secondary amines to introduce hydrogen bond donors and acceptors, crucial for anchoring ligands to the kinase hinge region.[1]
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Etherification of the 5-hydroxyl group : The hydroxyl group can be alkylated to introduce side chains that can probe deeper pockets or improve physicochemical properties like solubility and metabolic stability.
This multi-faceted reactivity allows for rapid library generation around the privileged 7-azaindole core.
Deprotection of the TIPS Group: Releasing the Core
The final step in many synthetic sequences involving this intermediate is the removal of the TIPS group. The choice of deprotection method is critical and depends on the stability of other functional groups in the molecule.[6]
Comparative Data on TIPS Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to RT | Highly effective, common, fast reaction.[6] | Basic nature can be incompatible with base-sensitive groups. |
| Fluoride-Mediated | HF-Pyridine | THF or MeCN, 0 °C | Less basic than TBAF, good for sensitive substrates.[6] | Highly toxic, requires plasticware, corrosive. |
| Acid-Catalyzed | Trifluoroacetic acid (TFA) | CH₂Cl₂, RT | Effective for acid-stable molecules. | Can cleave other acid-labile groups (e.g., Boc, trityl). |
| Acid-Catalyzed | Hydrochloric acid (HCl) | 1,4-Dioxane or MeOH | Common and inexpensive reagent. | Can be harsh, potentially causing side reactions.[11] |
Protocol 2: Fluoride-Mediated TIPS Deprotection with TBAF
Trustworthiness: This protocol is the most common and generally reliable method for TIPS cleavage. The self-validating aspect comes from the clear endpoint, typically monitored by TLC, showing the conversion of a nonpolar, UV-active spot (TIPS-protected) to a much more polar spot (free N-H).
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